![molecular formula C23H22N6O3 B2584580 8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921583-43-9](/img/structure/B2584580.png)

8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

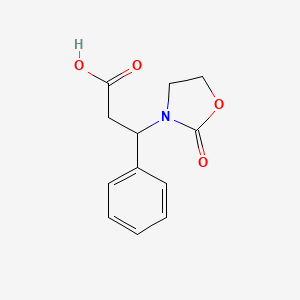

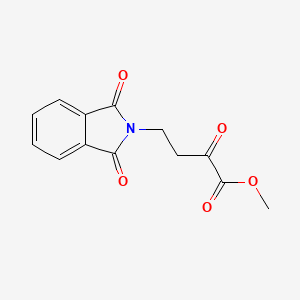

“8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a chemical compound . It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .

Synthesis Analysis

The synthesis of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which includes “this compound”, has been reported . The synthesis process involves heating a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and a few drops of triethylamine in 1,4-dioxane under reflux for 5 hours .Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Vascular Effects

Researchers have explored the synthesis of various triazine and purine derivatives, including compounds structurally related to 8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione, for their potential antitumor activities. For instance, Ueda et al. (1987) synthesized novel heterocycles like purino[7, 8-g]-6-azapteridines and [1, 2, 4] triazino[3, 2-f] purines, examining their biological activities including antitumor effects. They found that some of these compounds showed activity against P 388 leukemia, although their vascular relaxing effects were not notably potent (Ueda et al., 1987).

Antimicrobial Properties

Bektaş et al. (2007) reported on the synthesis of new 1,2,4-Triazole derivatives, noting their antimicrobial activities. Their research included compounds similar to the structure of interest, showing that some of these synthesized compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Interaction Analysis

Shukla et al. (2020) conducted a quantitative investigation on the intermolecular interactions present in a compound structurally similar to this compound. They focused on understanding the anisotropic distribution of interaction energies, such as coulombic and dispersion energies, which are essential for designing new materials (Shukla et al., 2020).

Synthesis and Evaluation for Herbicidal Activities

Luo et al. (2008) synthesized novel triazolinone derivatives, incorporating pharmacophores into the triazolinone scaffold, similar to the compound of interest. Their aim was to identify potent herbicides, and they found that some derivatives displayed significant herbicidal activities, making them promising candidates for agricultural applications (Luo et al., 2008).

Wirkmechanismus

Target of Action

1,2,4-triazoles are known to interact with a variety of enzymes and receptors in the biological system . They are readily capable of binding in the biological system , operating as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

The interaction of 1,2,4-triazoles with their targets can lead to a variety of biological activities. The specific mode of action would depend on the exact structure of the compound and the target it interacts with .

Biochemical Pathways

1,2,4-triazoles can affect a wide range of biochemical pathways due to their broad spectrum of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The ADME properties of 1,2,4-triazoles would depend on their exact chemical structure. As a class, these compounds are known to be soluble in water and alcohol .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles can vary widely depending on their specific targets and mode of action. They have been introduced as an antimicrobial agent and various medicines .

Action Environment

The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors. For example, their solubility can affect their bioavailability and distribution in the body .

Eigenschaften

IUPAC Name |

8-(4-ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-3-32-17-11-9-16(10-12-17)19-25-26-22-28(14-13-15-7-5-4-6-8-15)18-20(30)24-23(31)27(2)21(18)29(19)22/h4-12H,3,13-14H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHMIJPAVAYJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)